Desfuroylceftiofur chemical structure and properties
Desfuroylceftiofur chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used extensively in veterinary medicine.[1] Following administration, ceftiofur undergoes rapid metabolism, primarily in the liver and kidneys, where the thioester bond is cleaved by esterases to form desfuroylceftiofur.[2][3] This metabolite retains the crucial β-lactam ring structure responsible for its potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, metabolic pathways, and analytical methodologies for desfuroylceftiofur.
Chemical Structure and Properties
Desfuroylceftiofur is a complex molecule featuring a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, and an aminothiazole side chain.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6] |
| CAS Number | 120882-22-6[6] |
| Molecular Formula | C₁₄H₁₅N₅O₅S₃[6] |
| SMILES | CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O[6] |
| InChI | InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1[6] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 429.5 g/mol [6] |
| Exact Mass | 429.02353212 Da[6] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol.[7] |
| XLogP3 | -1[6] |
Metabolic Pathway of Ceftiofur to Desfuroylceftiofur
Ceftiofur is rapidly transformed into its active metabolite, desfuroylceftiofur, through enzymatic action. This metabolite can then form conjugates with various endogenous molecules.
Metabolic conversion of ceftiofur.
Mechanism of Action
As a β-lactam antibiotic, desfuroylceftiofur exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[3]
Inhibition of bacterial cell wall synthesis.
Experimental Protocols
Accurate quantification of desfuroylceftiofur in biological matrices is crucial for pharmacokinetic studies and regulatory monitoring. Due to its instability, desfuroylceftiofur is often derivatized to the more stable desfuroylceftiofur acetamide (DCA) for analysis.[8]
General Workflow for Analysis in Biological Samples
Analytical workflow for desfuroylceftiofur.
Detailed Protocol for LC-MS/MS Analysis of Desfuroylceftiofur Acetamide
This protocol is a composite of methodologies described in the literature for the analysis of desfuroylceftiofur in animal tissues.[4][9][10]
1. Sample Preparation:
-
Homogenization: Homogenize 1-2 g of tissue in a suitable buffer.
-
Extraction: Extract the homogenate with a phosphate buffer and an organic solvent (e.g., acetonitrile). Centrifuge to separate the layers.[4]
-
Reduction: To the aqueous layer, add a solution of dithiothreitol (DTE) or dithioerythritol (DTT) to cleave disulfide bonds of desfuroylceftiofur conjugates. Incubate at 50°C for 15 minutes.[4][9] This step liberates the free thiol group of desfuroylceftiofur.
-
Alkylation: Add a solution of iodoacetamide and incubate in the dark for 30 minutes. This reaction forms the stable desfuroylceftiofur acetamide (DCA).[4][9]
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.[4][9]
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the DCA with methanol or a mixture of methanol and acetonitrile.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]
3. LC-MS/MS Parameters:
The following are typical parameters and may require optimization for specific instruments.
| Parameter | Typical Conditions |
| LC System | Waters Acquity UPLC or equivalent[1] |
| Mass Spectrometer | Triple quadrupole mass spectrometer[1] |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 0.005% (v/v) formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 300 µL/min[1] |
| Injection Volume | 5 µL[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
Gradient Elution Program:
A suitable gradient program should be developed to ensure the separation of desfuroylceftiofur acetamide from matrix components. An example of a starting gradient could be 90% Mobile Phase A and 10% Mobile Phase B, with a gradual increase in the proportion of Mobile Phase B over the course of the run.[11]
Conclusion
Desfuroylceftiofur is a critical molecule in the study of the efficacy and safety of the veterinary antibiotic ceftiofur. A thorough understanding of its chemical properties, metabolic fate, and mechanism of action is essential for researchers and drug development professionals. The analytical methods outlined in this guide, particularly the LC-MS/MS protocol for the quantification of its stable derivative, provide a robust framework for the accurate determination of ceftiofur residues in various biological matrices.
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. Desfuroylceftiofur | C14H15N5O5S3 | CID 9576866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. accesson.kr [accesson.kr]
- 11. trace.tennessee.edu [trace.tennessee.edu]
